4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Overview
Description
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline, also known as AG-1478, is a synthetic compound that has been widely used in scientific research due to its ability to selectively inhibit the activity of epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival, and its dysregulation has been implicated in various types of cancer. Therefore, AG-1478 has been studied extensively as a potential therapeutic agent for cancer treatment.
Mechanism Of Action
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline acts as a competitive inhibitor of the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This results in the inhibition of various signaling pathways, including the Ras/Raf/MAPK and PI3K/Akt pathways, which are known to promote cell proliferation, survival, and angiogenesis.
Biochemical And Physiological Effects
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and migration, induction of cell cycle arrest and apoptosis, and inhibition of tumor growth in animal models. Moreover, 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use in combination therapy.
Advantages And Limitations For Lab Experiments
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline has several advantages as a research tool, including its high selectivity and potency for EGFR inhibition, as well as its well-characterized mechanism of action. However, 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline also has some limitations, including its relatively low solubility in aqueous solutions and potential off-target effects at high concentrations.
Future Directions
There are several potential future directions for 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline research, including the development of more potent and selective EGFR inhibitors based on the structure of 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline, the investigation of EGFR signaling in different types of cancer, and the identification of biomarkers that can predict the response to EGFR inhibitors. Moreover, 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline may have potential applications in other diseases that involve EGFR dysregulation, such as inflammatory disorders and neurodegenerative diseases.
Scientific Research Applications
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline has been used in a wide range of scientific research, including cancer biology, cell signaling, and drug discovery. One of the major applications of 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline is in the study of EGFR signaling pathways and its role in cancer development and progression. 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline has been shown to selectively inhibit the activity of EGFR, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
properties
IUPAC Name |
4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-21-14-9-12-13(18-11-19-16(12)17)10-15(14)22-8-4-7-20-5-2-3-6-20/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBUDLCZXCWIMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCN3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456758 | |
Record name | 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
CAS RN |
199327-69-0 | |
Record name | 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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